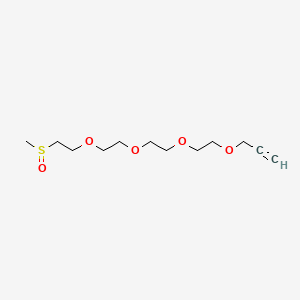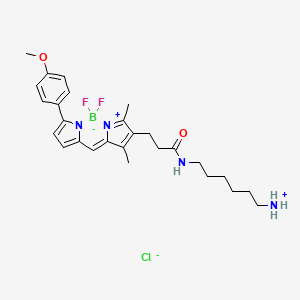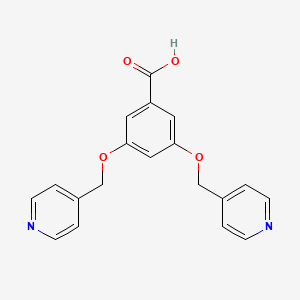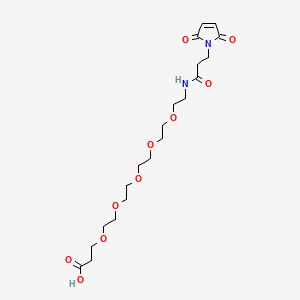![molecular formula C28H35FO7 B11928791 [2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amcinonide is a synthetic corticosteroid used primarily as a topical anti-inflammatory agent. It is commonly employed to treat various dermatological conditions such as eczema, dermatitis, and psoriasis. Amcinonide works by reducing inflammation, redness, and itching associated with these conditions .
準備方法
Synthetic Routes and Reaction Conditions
Amcinonide is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 16α,17α-Cyclopentylidenedioxy-9α-fluoro-11β,21-dihydroxy-1,4-pregnadiene-3,20-dione with acetic anhydride. This reaction typically requires specific conditions, including controlled temperature and pH, to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of amcinonide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize production costs. The process is designed to be efficient and reproducible, ensuring consistent quality of the final product .
化学反応の分析
Types of Reactions
Amcinonide undergoes several types of chemical reactions, including:
Oxidation: Amcinonide can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in amcinonide, altering its chemical properties.
Substitution: Amcinonide can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of amcinonide can produce hydroxylated derivatives, while reduction can yield deoxygenated compounds .
科学的研究の応用
Amcinonide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of corticosteroids in various chemical reactions.
Biology: Employed in research to understand the biological effects of corticosteroids on cellular processes.
Medicine: Investigated for its therapeutic potential in treating inflammatory skin conditions and other diseases.
Industry: Utilized in the formulation of topical creams, ointments, and lotions for commercial use
作用機序
Amcinonide exerts its effects by inducing the production of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor to potent mediators of inflammation such as prostaglandins and leukotrienes. By blocking this pathway, amcinonide effectively reduces inflammation and associated symptoms .
類似化合物との比較
Similar Compounds
Betamethasone: Another potent corticosteroid used for similar dermatological conditions.
Fluocinonide: Known for its high potency and effectiveness in treating severe skin conditions.
Triamcinolone: A versatile corticosteroid used in various formulations for different medical applications
Uniqueness of Amcinonide
Amcinonide is unique due to its specific molecular structure, which provides a balance between potency and safety. It is highly effective in reducing inflammation while minimizing potential side effects compared to other corticosteroids. Additionally, its formulation as a cream, ointment, or lotion allows for versatile application in clinical settings .
特性
分子式 |
C28H35FO7 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC名 |
[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19?,20-,21?,23+,24?,25?,27?,28?/m0/s1 |
InChIキー |
ILKJAFIWWBXGDU-UVHNLHPKSA-N |
異性体SMILES |
CC(=O)OCC(=O)C12[C@@H](C[C@@H]3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 |
正規SMILES |
CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![undecyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928716.png)
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)


![2-[7-(2,2-dimethylpropanoylamino)-4,6-dimethyl-1-octyl-2,3-dihydroindol-5-yl]acetic acid;sulfuric acid](/img/structure/B11928740.png)

![[(4E,6E,8S,9S,10E,12S,13R,14S,16S,17R)-13,20,22-trihydroxy-8,14,17-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B11928761.png)
![6-[6-(2-hexyldecanoyloxy)hexyl-(3-imidazol-1-ylpropyl)amino]hexyl 2-hexyldecanoate](/img/structure/B11928768.png)

![N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928772.png)
![[2,2'-Bipyridine]-5,5'-dicarbonyl dichloride](/img/structure/B11928777.png)


